2-Cyclopropyl-2-hydroxypropanenitrile

Catalog No.
S12581644
CAS No.
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-2-hydroxypropanenitrile

Product Name

2-Cyclopropyl-2-hydroxypropanenitrile

IUPAC Name

2-cyclopropyl-2-hydroxypropanenitrile

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-3H2,1H3

InChI Key

QZSDRCNPRWAUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)O

2-Cyclopropyl-2-hydroxypropanenitrile is a chemical compound with the molecular formula C7_7H11_{11}NO and a molecular weight of 125.17 g/mol. This compound is characterized by the presence of a cyclopropyl group, a hydroxyl group, and a nitrile functional group, making it a versatile structure for various

The reactivity of 2-cyclopropyl-2-hydroxypropanenitrile is influenced by its functional groups. The nitrile group, known for its electron-withdrawing properties, can participate in various nucleophilic addition reactions. Additionally, the hydroxyl group may engage in hydrogen bonding and can act as a nucleophile under certain conditions. The cyclopropyl moiety can undergo ring-opening reactions, which are often catalyzed by acids or bases, leading to the formation of more complex organic structures .

Research indicates that compounds structurally similar to 2-cyclopropyl-2-hydroxypropanenitrile exhibit notable bioactivity. Specifically, cyclopropyl carbohydrates have been shown to interact with cancer cell lines and yeast, suggesting potential applications in oncology and microbiology. The proposed mechanism of action involves enzymatic ring-opening followed by covalent bonding with target enzymes, which may modulate various biochemical pathways .

The synthesis of 2-cyclopropyl-2-hydroxypropanenitrile can be achieved through several methods:

  • Corey–Chaykovsky Cyclopropanation: This method involves the reaction of appropriate precursors under specific conditions to yield cyclopropane derivatives.
  • Nitrile Formation: The introduction of the nitrile group can be accomplished via nucleophilic substitution reactions or through dehydration processes from corresponding carboxylic acids or esters.
  • Hydroxylation: Hydroxyl groups can be introduced using various reagents such as borane or via oxidation of alcohols .

These methods allow for the tailored synthesis of this compound depending on the desired purity and yield.

2-Cyclopropyl-2-hydroxypropanenitrile has potential applications in several fields:

  • Pharmaceutical Development: Its structural features may contribute to the design of new drugs, particularly those targeting enzyme inhibition or modulation.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules with specific biological activities.
  • Material Science: The compound's unique properties may also find applications in developing new materials with specific mechanical or thermal characteristics .

Studies on the interactions of 2-cyclopropyl-2-hydroxypropanenitrile reveal that its nitrile group engages primarily through hydrogen bonding and hydrophobic interactions with target proteins. These interactions are crucial for its biological activity, particularly in drug design where the nitrile group acts as a bioisostere for other functional groups like carbonyls and halogens .

Several compounds share structural similarities with 2-cyclopropyl-2-hydroxypropanenitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Cyclopropyl-2-methoxypropanenitrileContains a methoxy group instead of a hydroxylExhibits different solubility and reactivity
Cyclopropanecarboxylic acidContains a carboxylic acid functional groupMore acidic than 2-cyclopropyl-2-hydroxypropanenitrile
3-Cyclopropyl-3-hydroxybutyronitrileHas an additional carbon chainPotentially different biological activity profile

The unique combination of cyclopropyl, hydroxyl, and nitrile functionalities in 2-cyclopropyl-2-hydroxypropanenitrile distinguishes it from these similar compounds, making it particularly interesting for further research and applications in medicinal chemistry .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

111.068413911 g/mol

Monoisotopic Mass

111.068413911 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-09

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